molecular formula C10H10Cl2O2 B1420679 2-(2-Chloro-5-methylphenoxy)propanoyl chloride CAS No. 1160257-24-8

2-(2-Chloro-5-methylphenoxy)propanoyl chloride

Cat. No.: B1420679
CAS No.: 1160257-24-8
M. Wt: 233.09 g/mol
InChI Key: SNGGCRDGXFFCJJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09. This compound is primarily used in proteomics research and is known for its role in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride typically involves the reaction of 2-(2-Chloro-5-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(2-Chloro-5-methylphenoxy)propanoic acid+Thionyl chloride2-(2-Chloro-5-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-(2-Chloro-5-methylphenoxy)propanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-(2-Chloro-5-methylphenoxy)propanoic acid+Thionyl chloride→2-(2-Chloro-5-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Chloro-5-methylphenoxy)propanoic acid and hydrogen chloride.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Reacts in the presence of a base to form esters.

    Thiols: Reacts to form thioesters.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of various bioactive molecules and as a reagent in the modification of proteins and peptides. Additionally, it is used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic substrates. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications in proteomics and organic synthesis.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGGCRDGXFFCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248295
Record name 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-24-8
Record name 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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